Methyl 2-aminobenzo[d]thiazole-4-carboxylate
Overview
Description
Methyl 2-aminobenzo[d]thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound has a molecular formula of C9H8N2O2S and a molecular weight of 208.24 g/mol . It is a solid at room temperature and is typically stored in a dark place under an inert atmosphere at 2-8°C .
Mechanism of Action
Mode of Action
Similar compounds have been found to inhibit certain types of bacteria . More research is required to understand how this compound interacts with its targets and the resulting changes.
Biochemical Pathways
Related compounds have been associated with apoptosis, a process of programmed cell death
Result of Action
Similar compounds have been found to have antibacterial activity . More research is required to describe these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminobenzo[d]thiazole-4-carboxylate typically involves the reaction of 2-aminobenzothiazole with methyl chloroformate under basic conditions. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by recrystallization . Another method involves the use of thionyl chloride and aniline derivatives, followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-aminobenzo[d]thiazole-4-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar structure but lacks the carboxylate group.
Methyl 2-aminothiazole-4-carboxylate: Similar but with different substitution patterns on the thiazole ring.
Uniqueness
Methyl 2-aminobenzo[d]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industry .
Biological Activity
Methyl 2-aminobenzo[d]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various pathogens and its role in anti-inflammatory mechanisms. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological profiles.
Chemical Structure and Synthesis
This compound (C9H8N2O2S) is characterized by a thiazole ring fused to a benzoic acid derivative. The compound can be synthesized through various methods, often involving the reaction of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) in acetic acid, followed by bromination to yield the desired thiazole structure .
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial efficacy. Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis (M. tuberculosis). Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate has shown a minimum inhibitory concentration (MIC) of 0.06 µg/ml against the H37Rv strain of M. tuberculosis, suggesting that modifications to the thiazole scaffold can enhance its antibacterial properties .
Compound | Target Pathogen | MIC (µg/ml) |
---|---|---|
Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Compounds derived from this scaffold have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial for prostaglandin synthesis associated with inflammation. For instance, some derivatives have shown IC50 values ranging from 0.84 to 1.39 μM in inhibiting COX-2, indicating their potential as anti-inflammatory agents .
Compound | COX-2 IC50 (µM) | PGE2 Reduction (%) |
---|---|---|
Compound 1a | >5 | 76 |
Compound 1b | 0.84 | 86 |
Compound 1c | 1.39 | 89 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound's derivatives inhibit key enzymes involved in bacterial cell wall biosynthesis and inflammatory pathways.
- Cellular Interaction : The thiazole moiety facilitates interactions with cellular targets, enhancing membrane permeability and bioavailability.
- Structure-Activity Relationship (SAR) : Variations in substituents on the thiazole and benzoic acid rings significantly affect biological activity, highlighting the importance of structural optimization in drug design .
Case Studies
Several studies have explored the efficacy of methyl 2-aminobenzo[d]thiazole derivatives in vivo:
- Anti-tubercular Activity : In mouse models, compounds exhibiting high potency against M. tuberculosis demonstrated significant reductions in bacterial load when administered at doses as low as 200 mg/kg over five days .
- Anti-cancer Potential : Some derivatives have been tested for their effects on tumor growth in xenograft models, showing promising results against human colon and lung cancer cell lines with tumor control rates significantly lower than controls .
Properties
IUPAC Name |
methyl 2-amino-1,3-benzothiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSQSUAAMGQUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403377 | |
Record name | 2-Amino-benzothiazole-4-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024054-68-9 | |
Record name | 2-Amino-benzothiazole-4-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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